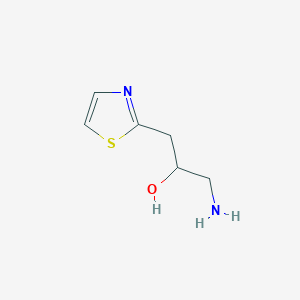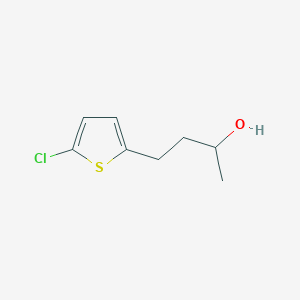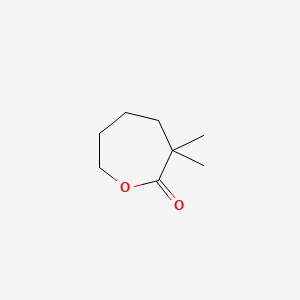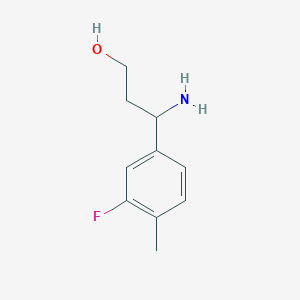
3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is a chemical compound that belongs to the class of propanolamines. It features a hydroxy group at the first carbon, an amino group at the third carbon, and a fluoro-methylphenyl group attached to the third carbon. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluoro-4-methylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride (LiAlH4).
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones)
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluoro-methylphenyl group can enhance its binding affinity and specificity for certain targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(4-methoxy-2,3-dimethylphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a fluoro group.
3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-ol: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
3-Aminopropan-1-ol: Lacks the aromatic ring, making it a simpler molecule with different reactivity.
Uniqueness
3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is unique due to the presence of both the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI-Schlüssel |
OKJUEOIOGVGDGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CCO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


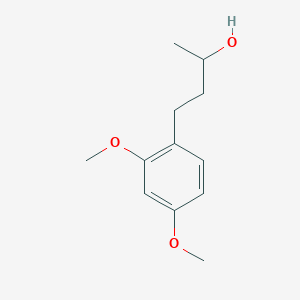
![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
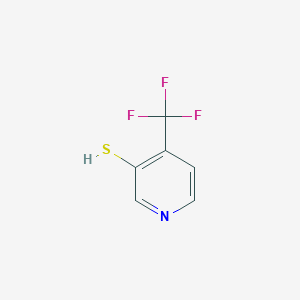

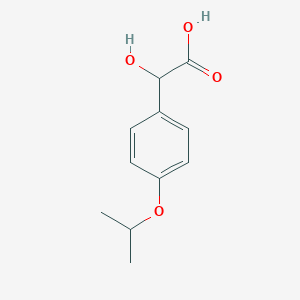
![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)
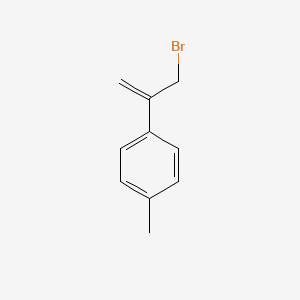
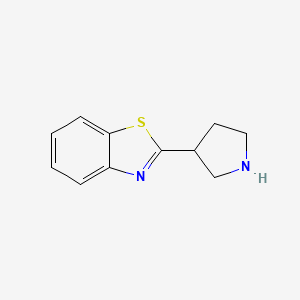
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)
